molecular formula C15H12N2O2 B14342835 2-(4-Methylphenyl)-2,3-dihydrophthalazine-1,4-dione CAS No. 103724-32-9

2-(4-Methylphenyl)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14342835
CAS No.: 103724-32-9
M. Wt: 252.27 g/mol
InChI Key: WLERNEQGUIERBA-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)-2,3-dihydrophthalazine-1,4-dione is an organic compound with a unique structure that includes a phthalazine core and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of 4-methylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the phthalazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions include various substituted derivatives, quinones, and dihydro compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-(4-Methylphenyl)-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2,3-dihydrophthalazine-1,4-dione
  • 2-(4-Chlorophenyl)-2,3-dihydrophthalazine-1,4-dione
  • 2-(4-Methoxyphenyl)-2,3-dihydrophthalazine-1,4-dione

Uniqueness

2-(4-Methylphenyl)-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

103724-32-9

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

3-(4-methylphenyl)-2H-phthalazine-1,4-dione

InChI

InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)17-15(19)13-5-3-2-4-12(13)14(18)16-17/h2-9H,1H3,(H,16,18)

InChI Key

WLERNEQGUIERBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)N2

Origin of Product

United States

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